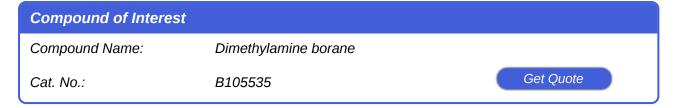


A Technical Guide to the Historical Preparation Methods of Dimethylamine Borane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamine borane (DMAB), a compound with the chemical formula (CH₃)₂NH·BH₃, has emerged as a significant reagent in various chemical applications, from selective reductions in organic synthesis to its use in electroless plating and as a hydrogen storage material.[1][2] Its history is marked by the development of several distinct synthetic routes, each with its own set of advantages and challenges. The initial synthesis of an amine-borane was reported by Burg and Schlesinger in 1937, paving the way for the exploration of this versatile class of compounds.[3][4] This in-depth technical guide provides a comprehensive overview of the core historical methods for the preparation of **dimethylamine borane**, complete with detailed experimental protocols, comparative data, and visualizations of the reaction pathways.

Historical Synthesis Methods

The preparation of **dimethylamine borane** has evolved through several key methodologies, primarily centered around the reaction of a boron source with dimethylamine or its salts. The earliest methods often involved the direct use of diborane, a toxic and pyrophoric gas, while later developments focused on safer and more convenient procedures utilizing metal borohydrides.[4][5][6]

Reaction of Diborane with Dimethylamine

Foundational & Exploratory





One of the earliest and most direct methods for the synthesis of **dimethylamine borane** involves the reaction of diborane (B₂H₆) with dimethylamine.[5][6] This method, detailed in patents from the 1960s, is effective but requires careful handling of the hazardous diborane gas. The stoichiometry and reaction temperature are critical parameters to ensure the formation of the stable DMAB adduct and to avoid the production of undesired byproducts.[7] A key aspect of this process is maintaining a stoichiometric excess of dimethylamine to favor the formation of the desired 1:1 adduct.[7]

Experimental Protocol: Synthesis of **Dimethylamine Borane** from Diborane and Dimethylamine

Objective: To synthesize **dimethylamine borane** by the direct reaction of diborane with an excess of dimethylamine.

Materials:

- Diborane gas (B₂H₆)
- Anhydrous dimethylamine ((CH₃)₂NH)
- Inert solvent (e.g., diethyl ether or tetrahydrofuran)
- Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

- A solution of excess anhydrous dimethylamine in an inert solvent is prepared in the reaction vessel.
- The reaction vessel is cooled to a temperature between 0°C and 50°C.[7]
- Diborane gas is slowly bubbled through the stirred dimethylamine solution. The rate of addition is controlled to maintain the desired reaction temperature.
- The reaction is typically carried out until the desired amount of diborane has been added,
 which can be monitored by gas flow meters.



- Upon completion of the reaction, the excess dimethylamine and solvent are removed under reduced pressure.
- The resulting crude **dimethylamine borane** can be purified by crystallization from a suitable solvent, such as diethyl ether or petroleum ether, to yield a white crystalline solid.[8]

Reaction of Metal Borohydrides with Dimethylamine Salts

A significant advancement in the synthesis of **dimethylamine borane** was the development of methods that avoided the use of diborane gas. These methods typically involve the reaction of a metal borohydride, such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄), with a dimethylammonium salt, most commonly dimethylamine hydrochloride ((CH₃)₂NH·HCl). [9][10] This approach is generally considered safer and more amenable to laboratory-scale preparations. The choice of solvent is crucial for the success of this reaction, with various systems being employed, including water, liquid ammonia, and mixtures of dimethylamine with organic solvents.[9]

Experimental Protocol: Synthesis of **Dimethylamine Borane** from Sodium Borohydride and Dimethylamine Hydrochloride

Objective: To prepare **dimethylamine borane** from the reaction of sodium borohydride and dimethylamine hydrochloride in a suitable solvent.

Materials:

- Sodium borohydride (NaBH₄)
- Dimethylamine hydrochloride ((CH₃)₂NH·HCl)
- Solvent (e.g., a mixture of dimethylamine and toluene)[9]
- Reaction vessel with a stirrer, dropping funnel, and temperature control

Procedure:



- Sodium borohydride is suspended in dimethylamine in the reaction vessel and heated to reflux (approximately 9°C).[9]
- A solution of dimethylamine hydrochloride in a suitable co-solvent (e.g., toluene) is added dropwise to the stirred suspension.
- The reaction mixture is stirred for a period to ensure complete reaction. The temperature may increase during the reaction.[9]
- After the reaction is complete, the excess dimethylamine can be distilled off.
- The reaction mixture is then cooled, and the precipitated inorganic salts (e.g., NaCl) are removed by filtration.
- The filtrate, containing the **dimethylamine borane**, is concentrated under reduced pressure to yield the product, which can be further purified by crystallization.

Electrolytic Synthesis

A unique and historically significant method for the preparation of **dimethylamine borane** involves the electrolysis of a solution of sodium borohydride in liquid dimethylamine.[8] This method, described in a 1953 patent, offers a pathway to the stable form of DMAB.[8] The process involves passing a direct electric current through the solution using an inert anode (e.g., platinum) and a mercury cathode.[8]

Experimental Protocol: Electrolytic Synthesis of **Dimethylamine Borane**

Objective: To synthesize stable **dimethylamine borane** through the electrolysis of a sodium borohydride solution in dimethylamine.

Materials:

- Sodium borohydride (NaBH₄)
- Anhydrous dimethylamine ((CH₃)₂NH)
- Electrolytic cell with a platinum anode and a mercury cathode



- Direct current power supply
- Magnetic stirrer

Procedure:

- A concentrated solution of sodium borohydride in liquid dimethylamine is prepared in the electrolytic cell.
- The solution is electrolyzed at the boiling point of dimethylamine (7°C) with agitation.[8]
- A direct current is passed through the cell at a controlled current density (e.g., 0.12 ampere per square centimeter at the anode).[8] Hydrogen gas is liberated at the anode during the process.[8]
- After the electrolysis is complete, the electrolyte is removed from the cell.
- The excess dimethylamine is evaporated, and the residual product is extracted with a suitable solvent like ethyl ether or petroleum ether.
- The pure **dimethylamine borane** is obtained by recrystallization from the extraction solvent. [8]

In Situ Generation of Diborane using Iodine

In 1969, Nainan and Ryschkewitsch reported a method for the synthesis of amine-boranes that involves the in situ generation of diborane from sodium borohydride using iodine.[3] This method provides an alternative to handling gaseous diborane directly. The diborane generated in the reaction mixture then reacts with the amine present to form the corresponding amine-borane adduct.

Experimental Protocol: Synthesis of **Dimethylamine Borane** via In Situ Diborane Generation

Objective: To synthesize **dimethylamine borane** by reacting dimethylamine with diborane generated in situ from sodium borohydride and iodine.

Materials:



- Sodium borohydride (NaBH₄)
- Iodine (I₂)
- Dimethylamine ((CH₃)₂NH)
- Anhydrous solvent (e.g., tetrahydrofuran)
- Reaction vessel with a stirrer, dropping funnel, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

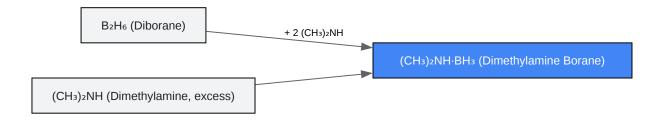
- A solution of sodium borohydride and dimethylamine in an anhydrous solvent is prepared in the reaction vessel under an inert atmosphere.
- A solution of iodine in the same solvent is added dropwise to the stirred reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
- The reaction mixture is stirred for a sufficient time to allow for the complete formation of the dimethylamine borane adduct.
- The reaction is quenched, and the product is worked up by removing the solvent and inorganic byproducts.
- The crude product is then purified, typically by crystallization or sublimation, to yield pure dimethylamine borane.

Quantitative Data Summary



Method	Boron Source	Amine Source	Key Reagents/C onditions	Typical Yield	Reference
Diborane Reaction	Diborane (B ₂ H ₆)	Dimethylamin e ((CH₃)₂NH)	0-50°C, excess dimethylamin e	~90%	[7]
Metal Borohydride	Sodium Borohydride (NaBH4)	Dimethylamin e Hydrochloride	Dimethylamin e/Toluene solvent	~88%	[9]
Electrolysis	Sodium Borohydride (NaBH4)	Dimethylamin e ((CH3)2NH)	Pt anode, Hg cathode, 7°C	Not specified	[8]
In Situ Diborane	Sodium Borohydride (NaBH4)	Dimethylamin e ((CH3)2NH)	lodine (I2)	Not specified	[3]

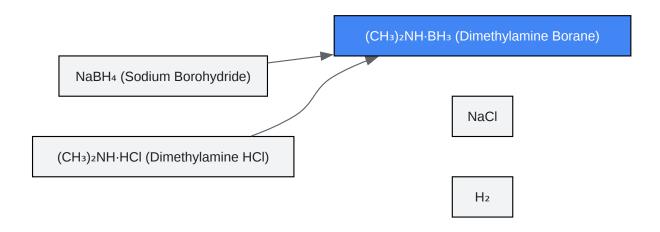
Reaction Pathway Visualizations



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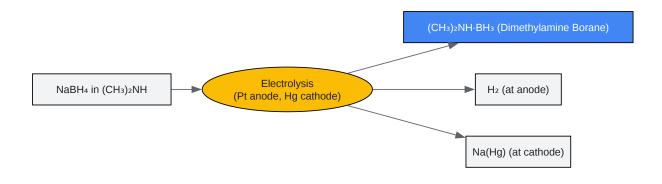
Caption: Reaction of Diborane with Dimethylamine.





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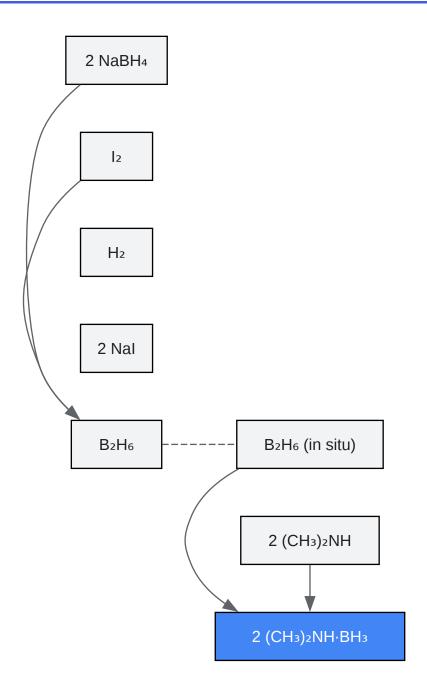
Caption: Metal Borohydride and Dimethylamine Salt Reaction.



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Caption: Electrolytic Synthesis of **Dimethylamine Borane**.





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Caption: In Situ Diborane Generation for DMAB Synthesis.

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